molecular formula C18H16BrNO2 B8512479 Ethyl 1-benzyl-5-bromo-1H-indole-2-carboxylate CAS No. 198277-56-4

Ethyl 1-benzyl-5-bromo-1H-indole-2-carboxylate

Cat. No.: B8512479
CAS No.: 198277-56-4
M. Wt: 358.2 g/mol
InChI Key: MJNSKTVQAZTLTO-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-bromo-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C18H16BrNO2 and its molecular weight is 358.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

198277-56-4

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

ethyl 1-benzyl-5-bromoindole-2-carboxylate

InChI

InChI=1S/C18H16BrNO2/c1-2-22-18(21)17-11-14-10-15(19)8-9-16(14)20(17)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

MJNSKTVQAZTLTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 5 g (19 mmol) of 5-bromoindol-2-carboxylic acid ethyl ester in 20 mL of anhydrous DMF was added portionwise 1.06 g (24 mmol) of NaH (55% in oil). The mixture was stirred at RT for 45 minutes, treated dropwise with 2.9 mL (24 mmol) of benzyl bromide and stirred for three hours. After addition of a saturated aqueous solution of NH4Cl and Et2O, the phases were separated and the aqueous one was extracted with Et2O. The combined organic phases were dried over Na2SO4 and evaporated to yield 6.7g (98%) of crude 5-bromo-1-benzylindole-2-carboxylic acid ethyl ester, orange oil, MS: 358 (MH+).
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5 g
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1.06 g
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20 mL
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2.9 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared from ethyl 5-bromo-1H-indole-2-carboxylate and benzyl bromide in substantially the same manner, as described in Step 1 of Example 25. The product was obtained as a light yellow solid. Mass spectrum (ESI, [M+H]+) m/z 358.1 HNMR (300 MHz, DMSO-d6): δ 7.94 (s, 1H), 7.55 (d, 1H, J=9.01 Hz), 7.42 (d, 1H, J=8.85 Hz), 7.34 (s, 1H), 7.30-7.21 (m, 3H), 6.99 (d, 2H, J=7.94 Hz), 5.85 (s, 2H), 4.28 (q, 2H), and 1.28 ppm (t, 3H).
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358.1
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Synthesis routes and methods III

Procedure details

The title compound was prepared from ethyl 5-bromo-1H-indole-2-Carboxylate and benzyl bromide in substantially the same manner, as described in step 1 of Example 1. The product was obtained as a light yellow solid. Mass spectrum (ESI, [M+H]+) m/z 358. 1H NMR (300 MHz, DMSO-d6) δ 7.94 (s, 1H), 7.55 (d, 1H, J=9.01 Hz), 7.42 (d, 1H, J=8.85 Hz), 7.34 (s, 1H), 7.30–7.21 (m, 3H), 6.99 (d, 2H, J=7.94 Hz), 5.85 (s, 2H), 4.28 (q, 2H), and 1.28 ppm (t, 3H).
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